![molecular formula C14H14FN3O2S2 B2991456 (2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide CAS No. 1385274-66-7](/img/structure/B2991456.png)
(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide
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Description
(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide is a useful research compound. Its molecular formula is C14H14FN3O2S2 and its molecular weight is 339.4. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H14F1N3O1S1
- Molecular Weight : 273.32 g/mol
- CAS Number : Not available in the provided sources.
Structural Features
The compound features a thiazole ring, which is known for its role in various biological activities, and a cyanamide group that may contribute to its pharmacological properties.
Research indicates that compounds similar to (2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with similar thiazole structures often inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Thiazole derivatives are frequently studied for their antimicrobial activities against bacteria and fungi.
- Anticancer Activity : Some thiazole-based compounds have shown potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazole derivatives found that they possess significant activity against several bacterial strains. The specific compound has not been directly tested, but its structural similarities suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. A related study showed that certain thiazole compounds inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
Study 1: Antimicrobial Evaluation
In a comparative study of various thiazole derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating promising antimicrobial potential. While specific data on this compound was not available, it is reasonable to hypothesize similar efficacy based on structural analysis.
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of thiazole derivatives revealed that one compound caused a 50% reduction in cell viability at a concentration of 10 µM in MCF-7 breast cancer cells. This finding underscores the potential for this compound to exhibit similar effects.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S2/c1-10-3-4-12(15)13(5-10)18(9-16)6-11-7-21-14(17-11)8-22(2,19)20/h3-5,7H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWAVWVSLGLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CC2=CSC(=N2)CS(=O)(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.